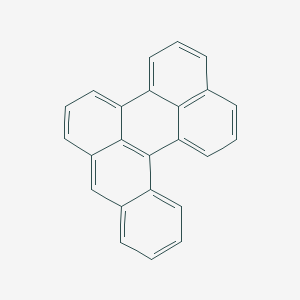

Benzo(a)perylene

Description

Structure

3D Structure

Properties

CAS No. |

191-85-5 |

|---|---|

Molecular Formula |

C24H14 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |

InChI |

InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |

InChI Key |

JDPBLCQVGZLACA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |

Other CAS No. |

191-85-5 |

Synonyms |

BENZO(A)PERYLENE |

Origin of Product |

United States |

Foundational & Exploratory

Benzo(a)perylene chemical structure and properties

Structure, Properties, and Analytical Characterization

Executive Summary & Nomenclature Clarity

Benzo[a]perylene (CAS: 191-85-5) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) comprising six fused benzene rings. It is distinct from the more commonly cited Benzo[ghi]perylene (C₂₂H₁₂, 6 rings) and the potent carcinogen Benzo[a]pyrene (C₂₀H₁₂, 5 rings).

In drug development and environmental toxicology, accurate structural identification is paramount. Benzo[a]perylene serves as a critical reference standard in the analysis of complex PAH mixtures derived from pyrolytic processes. Due to its extended

Structural Distinction Table

| Compound | Benzo[a]perylene | Benzo[ghi]perylene | Benzo[a]pyrene |

| CAS Number | 191-85-5 | 191-24-2 | 50-32-8 |

| Formula | C₂₄H₁₄ | C₂₂H₁₂ | C₂₀H₁₂ |

| Ring Count | 6 (Fused) | 6 (Fused) | 5 (Fused) |

| Mol.[1][2][3][4][5][6][7][8] Weight | 302.37 g/mol | 276.33 g/mol | 252.31 g/mol |

| Primary Use | Analytical Standard, Research | Environmental Marker | Carcinogenicity Model |

Molecular Architecture & Physicochemical Properties

Benzo[a]perylene is formally derived by the fusion of a benzene ring to the 'a' face of the perylene core. This annulation increases the resonance energy and bathochromically shifts the UV-Vis absorption maxima compared to perylene.

Key Physicochemical Constants

| Property | Value | Context/Relevance |

| Physical State | Pale yellow/green solid | Crystalline form (needles from benzene) |

| Boiling Point | ~552°C (at 760 mmHg) | Extremely low volatility; persistent in soils |

| Density | 1.313 g/cm³ | Denser than water; sinks in aqueous matrices |

| Log Kow (Predicted) | ~6.89 | Highly lipophilic; bioaccumulates in adipose tissue |

| Solubility | Insoluble in water | Soluble in Toluene, Dichloromethane (DCM), Benzene |

| Vapor Pressure | ~1.1 × 10⁻¹¹ mmHg (25°C) | Negligible volatilization at STP |

Spectral Characteristics

The UV-Vis spectrum of Benzo[a]perylene is characterized by intense

-

Absorption Maxima: Distinct peaks in the 300–450 nm range.

-

Fluorescence: Strong emission in the visible blue-green region, making HPLC with Fluorescence Detection (HPLC-FLD) the preferred quantification method over UV-absorbance.

Analytical Methodologies

Accurate quantification of Benzo[a]perylene requires rigorous extraction and cleanup due to its tendency to adsorb to organic matter and glass surfaces.

Workflow Visualization

The following diagram outlines the critical path for isolating Benzo[a]perylene from complex matrices (e.g., sediment or biological tissue).

Figure 1: Analytical workflow for the extraction and quantification of Benzo[a]perylene.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC-FLD)

Objective: Quantify Benzo[a]perylene in a solvent extract.

-

Column Selection: C18 Reverse-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size). PAHs require high carbon loading (>15%) for adequate resolution of isomers.

-

Mobile Phase:

-

Solvent A: Water (HPLC Grade)

-

Solvent B: Acetonitrile (ACN)

-

Gradient: 0–5 min (60% B), 5–25 min (Linear ramp to 100% B), 25–35 min (Hold 100% B).

-

-

Detection Parameters:

-

Excitation Wavelength: 365 nm (Optimized for perylene derivatives)

-

Emission Wavelength: 415 nm

-

-

Calibration:

-

Prepare a 5-point calibration curve (0.1 – 10 µg/mL) using certified Benzo[a]perylene standards.

-

Internal Standard: Use Perylene-d12 or Chrysene-d12 to correct for injection variability.

-

-

Validation:

-

Ensure resolution (

) > 1.5 between Benzo[a]perylene and Benzo[ghi]perylene peaks.

-

Toxicology & Biological Interaction

While Benzo[a]pyrene is the prototype for PAH toxicity, Benzo[a]perylene shares the same fundamental metabolic activation pathway mediated by the Aryl Hydrocarbon Receptor (AhR). However, its larger molecular size (C24) often results in different bioavailability and enzyme kinetics.

Mechanism of Action: The Bay-Region Theory

The toxicity of PAHs is largely dependent on the formation of "bay-region" diol epoxides.

-

Bioactivation: The hydrophobic PAH crosses the cell membrane.

-

AhR Binding: Binds to the cytosolic Aryl Hydrocarbon Receptor (AhR), translocating to the nucleus.

-

Enzyme Induction: Upregulates CYP1A1/CYP1B1 expression.

-

Epoxidation: CYP enzymes oxidize the PAH to an epoxide.

-

Genotoxicity: If detoxification (via Glutathione S-transferase) fails, the diol-epoxide covalently binds to DNA (Guanine residues), causing mutations.

Metabolic Activation Pathway

Figure 2: General metabolic activation pathway for PAHs, applicable to Benzo[a]perylene.

Synthesis & Production

Benzo[a]perylene is rarely found as a pure isolated product in nature but is synthesized for research purposes.

Synthetic Routes[4][9]

-

Scholl Reaction (Classic):

-

Precursor: 1,1'-Binaphthyl or similar oligophenyls.

-

Catalyst: Aluminum Chloride (

) melt at 140–180°C. -

Mechanism: Lewis-acid catalyzed dehydrogenative coupling closes the rings to form the condensed aromatic system.

-

Note: This method often yields a mixture of isomers (e.g., Benzo[ghi]perylene and Benzo[a]perylene) requiring extensive purification via recrystallization from xylene or high-vacuum sublimation.

-

-

Gas-Phase Radical Annulation (Modern):

-

Recent studies utilize phenyl radicals reacting with triphenylene or similar cores in high-temperature reactors to synthesize C24H14 isomers, mimicking interstellar chemistry conditions.

-

Safety & Handling

Hazard Classification: Suspected Carcinogen (Category 2), Persistent Organic Pollutant (POP).

-

PPE: Nitrile gloves (double-gloved recommended), N95/P100 respirator if handling powder, lab coat, and safety goggles.

-

Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.

-

Degradation: PAHs are photosensitive. Store standards in amber vials at -20°C. Avoid exposure to UV light during analysis to prevent photodegradation into quinones.

References

-

National Institute of Standards and Technology (NIST). Benzo[a]perylene Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Benzo[a]perylene (C24H14) Compound Summary. National Library of Medicine. [Link]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Polycyclic Aromatic Hydrocarbons. Vol 92. [Link]

-

Royal Society of Chemistry. Gas-phase preparation of the dibenzo[e,l]pyrene (C24H14) butterfly molecule via a phenyl radical mediated ring annulation. (Context on C24H14 isomer synthesis). [Link]

Sources

- 1. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Benzo[a]perylene (CAS 191-85-5)

This is a comprehensive technical guide and safety whitepaper for Benzo[a]perylene (CAS 191-85-5), often synonymized as 1,2-benzoperylene .

CRITICAL DISAMBIGUATION NOTICE: There is significant nomenclature confusion in the field regarding "1,2-benzoperylene."

-

CAS 191-85-5 refers to Benzo[a]perylene (C₂₄H₁₄), a 6-ring PAH with high mutagenic potential.

-

CAS 191-24-2 refers to Benzo[ghi]perylene (C₂₂H₁₂), often also called "1,12-benzoperylene" or sometimes "1,2-benzoperylene" in older literature.

-

This guide is strictly authored for CAS 191-85-5 (Benzo[a]perylene) as requested. If you possess CAS 191-24-2, the safety profile differs (generally considered less potent). Verify your vial label immediately.

Safety, Toxicology, and Analytical Protocols for High-Potency PAHs

Part 1: Chemical Identity & Physicochemical Properties

Benzo[a]perylene is a high-molecular-weight Polycyclic Aromatic Hydrocarbon (PAH). Unlike its isomer Benzo[ghi]perylene, Benzo[a]perylene possesses a "bay region" structural motif, which is classically associated with enhanced metabolic activation and mutagenicity.

Table 1: Physicochemical Constants

| Property | Data | Note |

| Chemical Name | Benzo[a]perylene | IUPAC: Benzo[a]perylene |

| CAS Number | 191-85-5 | Distinct from Benzo[ghi]perylene (191-24-2) |

| Synonyms | 1,2-benzoperylene; 1,2-benzperylene | Use CAS for definitive ID |

| Formula | C₂₄H₁₄ | 6 fused benzene rings |

| Molecular Weight | 302.37 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Darkens upon light exposure (Photo-oxidation) |

| Solubility | Negligible in water; Soluble in DCM, Toluene, Benzene | Lipophilic (LogP > 6.5 est.)[1][2] |

| Fluorescence | Strong fluorescence (Ex/Em variable) | Useful for HPLC-FLD detection |

Part 2: Toxicological Profile & Mechanism

The Bay Region Hypothesis & Metabolic Activation

Benzo[a]perylene is a pro-carcinogen . It is biologically inert until metabolized by the Cytochrome P450 (CYP) enzyme system.

Mechanism of Action:

-

Phase I Metabolism: CYP1A1/1B1 adds an oxygen to the aromatic ring, creating an epoxide.

-

Hydrolysis: Epoxide Hydrolase converts this to a dihydrodiol.

-

Secondary Oxidation: CYP enzymes oxidize the dihydrodiol to form a Diol Epoxide .

-

Genotoxicity: The diol epoxide contains an electrophilic carbon that covalently binds to the N2 position of Guanine in DNA, causing bulky adducts.[3] If not repaired (NER pathway), this leads to replication errors (transversion mutations).

Comparative Potency: Research indicates Benzo[a]perylene is a potent mutagen , showing higher mutagenic activity in S. typhimurium assays compared to Benzo[ghi]perylene, likely due to the presence of the bay region which facilitates the formation of stable diol epoxides [1].

Biological Pathway Diagram

The following diagram illustrates the metabolic activation pathway common to bay-region PAHs like Benzo[a]perylene.

Caption: Metabolic activation pathway of Benzo[a]perylene via Cytochrome P450, leading to DNA adduct formation.

Part 3: Safe Handling & Exposure Control[1]

Due to its high potency and lipophilicity, standard laboratory PPE is insufficient. A "Zero-Contact" policy is required.

Self-Validating Handling Protocol

This protocol ensures that any breach in containment is immediately detected or prevented.

-

Engineering Controls:

-

Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Static Control: Use an anti-static gun before weighing. PAHs are electrostatic and can "jump" from spatulas, creating invisible contamination.

-

-

Personal Protective Equipment (PPE):

-

Hands: Double-gloving (Nitrile over Nitrile). Validation: Check outer glove for discoloration (yellowing) after handling; change immediately if suspected.

-

Respiratory: If outside a hood (not recommended), use a P100/N100 respirator.

-

Body: Tyvek lab coat or sleeve covers to prevent wrist exposure.

-

-

Solvent Handling:

-

Dissolve the solid immediately. Solutions are safer to handle than dust.

-

Solvent Choice: Dichloromethane (DCM) is excellent for solubility but permeates gloves rapidly. Use Toluene as a safer alternative for stock solutions if compatible with downstream analysis.

-

-

Decontamination:

-

PAHs are not water-soluble.[1][2] Do not use water/soap initially.

-

Step 1: Wipe surfaces with tissue soaked in Ethanol or Acetone.

-

Step 2: Follow with detergent wash.

-

Validation: Use a UV lamp (365 nm) to inspect the work area. Benzo[a]perylene fluoresces; any glowing spots indicate residual contamination.

-

Part 4: Analytical Protocol (HPLC-FLD)

Chromatographic separation is the gold standard for distinguishing CAS 191-85-5 from its isomers.

Method Parameters

-

Technique: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).

-

Column: Specialized PAH column (e.g., Agilent ZORBAX Eclipse PAH or Supelco SUPELCOSIL LC-PAH). Standard C18 columns often fail to resolve isomers.

-

Mobile Phase:

-

Gradient: 40% B to 100% B over 20-30 minutes.

Detection Settings

Fluorescence provides 10-100x higher sensitivity than UV.

| Parameter | Setting | Reason |

| Excitation Wavelength | 280 nm (or optimized scan) | Excites the aromatic π-system. |

| Emission Wavelength | > 400 nm (Scan mode recommended) | Benzo[a]perylene typically emits at longer wavelengths than smaller PAHs. |

| Flow Rate | 1.0 - 1.5 mL/min | Dependent on column backpressure. |

| Temperature | 25°C - 30°C | Critical for reproducible retention times of isomers. |

Isomer Resolution Workflow

To confirm you have CAS 191-85-5 and not CAS 191-24-2:

-

Inject Standard: Run a certified reference standard of Benzo[ghi]perylene (CAS 191-24-2).[5][6]

-

Inject Sample: Run your Benzo[a]perylene sample.

-

Compare: They should have distinct retention times (RT). On polymeric C18 columns, planar PAHs (like Benzo[ghi]perylene) elute later than non-planar or "bay-region" isomers of similar weight due to better "slotting" into the stationary phase [2].

Part 5: Emergency Response

-

Inhalation: Move to fresh air. Treat as a potential carcinogen exposure.[7] Medical surveillance recommended.[8]

-

Skin Contact: DO NOT use solvent to clean skin (this drives the chemical into the blood). Wash with granular soap and copious water.

-

Spill: Do not dry sweep. Wet with ethanol-dampened pads to avoid dust generation. Dispose of as Hazardous Chemical Waste (P-listed equivalent protocol).

References

-

Mutagenicity of PAHs: Durant, J.L., et al. (1996). "Human Cell Mutagenicity of Oxygenated, Nitrated and Unsubstituted Polycyclic Aromatic Hydrocarbons Associated with Urban Aerosols." Mutation Research/Genetic Toxicology, 371(3-4), 123-157.

-

Chromatographic Separation: Wise, S.A., et al. (2015). "Standard Reference Materials for the Determination of Polycyclic Aromatic Hydrocarbons." Analytical and Bioanalytical Chemistry, 407, 3057–3078.

-

Metabolic Activation: Shimada, T. (2006). "Xenobiotic-Metabolizing Enzymes Involved in Activation and Detoxification of Carcinogenic Polycyclic Aromatic Hydrocarbons." Drug Metabolism and Pharmacokinetics, 21(4), 257-276.

-

PubChem Compound Summary: Benzo[a]perylene (CAS 191-85-5). National Center for Biotechnology Information.

Sources

- 1. Dibenzo(a,e)fluoranthene | C24H14 | CID 21480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo(ghi)perylene | C22H12 | CID 9117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]

- 4. agilent.com [agilent.com]

- 5. Benzo[ghi]perylene [webbook.nist.gov]

- 6. Benzo[ghi]perylene [webbook.nist.gov]

- 7. Benzo(a)anthracene/Benzo(a)perylene | Regenesis [regenesis.com]

- 8. fishersci.com [fishersci.com]

Benzo(a)pyrene: A Technical Guide to its Environmental Occurrence and Fate

Abstract

Benzo(a)pyrene (BaP), a five-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials.[1][2][3] Its widespread presence, coupled with its classification as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), necessitates a thorough understanding of its environmental behavior.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the environmental occurrence, fate, transport, and analysis of BaP. We will delve into its primary sources, distribution in various environmental compartments, and the key physical, chemical, and biological processes that govern its persistence and degradation. Furthermore, this guide presents detailed, field-proven methodologies for the sampling and analysis of BaP in critical environmental matrices, along with protocols for assessing its biodegradation and bioaccumulation potential.

Introduction: The Environmental Significance of Benzo(a)pyrene

Benzo(a)pyrene is not produced commercially but is a byproduct of numerous natural and anthropogenic activities.[4] Natural sources include forest fires and volcanic eruptions, while human-derived sources, which are predominant, encompass a wide range of combustion processes.[3][4][5] These include industrial emissions from coke ovens, aluminum production, and coal tar distillation, as well as vehicle exhaust, residential wood burning, and tobacco smoke.[1][6] Food can also be a significant source of exposure, particularly grilled or charred meats.[1]

The environmental concern surrounding BaP stems from its toxicological profile. It is a potent mutagen and has been shown to cause a variety of cancers in animal studies.[6] In humans, exposure to PAH mixtures containing BaP is linked to an increased risk of lung, skin, and bladder cancers. The mechanism of its carcinogenicity involves metabolic activation to highly reactive diol epoxides, which can form adducts with DNA, leading to mutations.[1]

Environmental Occurrence and Distribution

Due to its semi-volatile nature, BaP is partitioned between the gaseous and particulate phases in the atmosphere and can be transported over long distances. Its distribution in the environment is governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (Kow), which indicates a strong tendency to adsorb to organic matter in soil and sediment.

Atmospheric Presence

In the atmosphere, BaP is predominantly associated with particulate matter.[5] Its atmospheric concentrations can vary significantly depending on the proximity to emission sources, with urban and industrial areas exhibiting higher levels than rural locations.[2] Seasonal variations are also common, with higher concentrations often observed in winter due to increased fuel combustion for heating.[2]

Aquatic Systems

The primary pathway for BaP to enter aquatic environments is through atmospheric deposition.[5] Industrial effluents and urban runoff also contribute to its presence in water bodies.[2] Due to its hydrophobicity, BaP readily partitions from the water column to suspended solids and sediments, where it can persist for extended periods.

Soil and Sediment Compartments

Soil and sediment act as major sinks for BaP in the environment. Its strong adsorption to organic matter limits its mobility and bioavailability. However, it can accumulate to high concentrations in contaminated sites, posing a risk to soil-dwelling organisms and potentially entering the food chain.

The following table summarizes typical concentration ranges of BaP in various environmental matrices.

| Environmental Matrix | Typical Concentration Range | Key Sources |

| Urban Air | 0.1 - 10 ng/m³ | Vehicle exhaust, industrial emissions, residential heating |

| Rural Air | 0.01 - 1 ng/m³ | Long-range atmospheric transport |

| Surface Water | 1 - 100 ng/L | Atmospheric deposition, urban runoff, industrial discharge |

| Sediment | 10 - 10,000 µg/kg | Deposition from water column, historical contamination |

| Soil | 1 - 1,000 µg/kg | Atmospheric deposition, industrial activities, waste disposal |

Environmental Fate and Transport: A Multifaceted Journey

The environmental fate of BaP is a complex interplay of transport and transformation processes that determine its persistence, bioavailability, and ultimate impact on ecosystems.

Caption: Environmental fate and transport pathways of Benzo(a)pyrene.

Persistence and Degradation

BaP is a persistent organic pollutant (POP) due to its chemical stability and resistance to degradation. However, it can be transformed in the environment through several mechanisms:

-

Photodegradation: In the atmosphere and surface waters, BaP can be degraded by direct photolysis upon absorption of solar radiation.

-

Chemical Oxidation: BaP can react with atmospheric oxidants such as ozone and hydroxyl radicals.

-

Biodegradation: Microbial metabolism is a key process for the breakdown of BaP in soil, sediment, and water. A variety of bacteria and fungi have been identified that can degrade BaP, often initiating the process with dioxygenase enzymes that introduce hydroxyl groups to the aromatic rings, leading to ring cleavage.[7][8][9]

Bioaccumulation and Biomagnification

Due to its lipophilic nature, BaP has a high potential for bioaccumulation in organisms. It can be taken up from the surrounding environment (water, soil) and accumulate in fatty tissues. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, can be substantial for BaP in some aquatic organisms.[10] While bioaccumulation is a significant concern, biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is less pronounced for BaP compared to other POPs because many vertebrates can metabolize and excrete it.

Experimental Protocols for Environmental Analysis

Accurate and reliable analytical methods are crucial for monitoring the presence and fate of BaP in the environment. The following sections provide detailed protocols for the analysis of BaP in various environmental matrices.

Analysis of Benzo(a)pyrene in Air Samples (Adapted from NIOSH Method 5515)

This method describes the collection of airborne PAHs, including BaP, on a filter and sorbent tube, followed by extraction and analysis using gas chromatography.[11]

Experimental Workflow:

Caption: Workflow for the analysis of Benzo(a)pyrene in air samples.

Step-by-Step Methodology:

-

Sampling:

-

Extraction:

-

Transfer the filter and the front and back sections of the sorbent tube to separate vials.

-

Add 5 mL of an appropriate organic solvent (e.g., toluene) to each vial.

-

Extract the samples by sonication or shaking for a specified period.

-

-

Analysis:

-

Quantification:

-

Prepare a calibration curve using external standards of BaP in the extraction solvent.

-

Quantify the BaP concentration in the samples by comparing their peak areas to the calibration curve.

-

Analysis of Benzo(a)pyrene in Water Samples (Adapted from EPA Method 550.1)

This method details the determination of PAHs in drinking water using liquid-solid extraction followed by high-performance liquid chromatography (HPLC) with UV and fluorescence detectors.[12][13]

Experimental Workflow:

Caption: Workflow for the analysis of Benzo(a)pyrene in soil and sediment.

Step-by-Step Methodology:

-

Extraction:

-

Extract a known weight of the soil or sediment sample with an appropriate solvent (e.g., methylene chloride/acetone mixture) using a technique such as Soxhlet extraction or sonication.

-

-

Cleanup:

-

The crude extract may contain interfering compounds. Perform a cleanup step using silica gel or alumina column chromatography to remove these interferences.

-

-

Analysis:

-

Analyze the cleaned extract by either HPLC with UV and fluorescence detection or GC with mass spectrometry (GC/MS). GC/MS provides definitive identification based on the mass spectrum of BaP.

-

-

Quantification:

-

Quantify the BaP concentration using an internal or external standard calibration method.

-

Protocol for a Laboratory Biodegradation Study

This protocol outlines a basic aerobic biodegradation study to assess the potential of microorganisms to degrade BaP in an aqueous medium.

Step-by-Step Methodology:

-

Prepare the Inoculum:

-

Collect an environmental sample expected to contain BaP-degrading microorganisms (e.g., contaminated soil, activated sludge).

-

Prepare a microbial inoculum by suspending the sample in a mineral salts medium.

-

-

Set up the Test Flasks:

-

In sterile flasks, add a defined volume of mineral salts medium.

-

Spike the medium with a known concentration of BaP (dissolved in a carrier solvent like acetone).

-

Inoculate the test flasks with the prepared microbial inoculum.

-

Include control flasks:

-

A sterile control (no inoculum) to assess abiotic degradation.

-

A toxicity control (with a known toxicant) to ensure the inoculum is active.

-

A control with inoculum but no BaP to monitor background microbial activity.

-

-

-

Incubation:

-

Incubate the flasks under aerobic conditions (e.g., on a shaker) at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw samples from each flask.

-

Extract the BaP from the aqueous phase using a suitable solvent (e.g., hexane).

-

Analyze the BaP concentration in the extracts using HPLC or GC/MS as described in the previous sections.

-

-

Data Analysis:

-

Plot the concentration of BaP over time for each test condition.

-

Calculate the rate of biodegradation by comparing the disappearance of BaP in the inoculated flasks to the sterile controls.

-

Protocol for a Bioaccumulation Study in Fish (Based on OECD Guideline 305)

This protocol provides a framework for assessing the bioaccumulation of BaP in fish from water. [14][15] Step-by-Step Methodology:

-

Test Organisms:

-

Select a suitable fish species (e.g., zebrafish, rainbow trout) and acclimate them to the test conditions. [14]

-

-

Exposure Phase (Uptake):

-

Expose the fish to a constant, sublethal concentration of BaP in water for a defined period (e.g., 28 days). [14] * Maintain a flow-through system to ensure a constant concentration of BaP in the water.

-

At specified time points, collect fish and water samples for analysis.

-

-

Depuration Phase:

-

After the exposure phase, transfer the remaining fish to clean, BaP-free water. [14] * Continue to collect fish and water samples at regular intervals during this phase to measure the elimination of BaP from the fish tissues.

-

-

Analysis:

-

Analyze the concentration of BaP in the fish tissue (homogenized) and water samples using appropriate extraction and analytical techniques (e.g., GC/MS).

-

-

Data Analysis:

-

Calculate the uptake rate constant (k1) and the depuration rate constant (k2) from the concentration data.

-

Determine the bioconcentration factor (BCF) as the ratio of k1/k2 or as the ratio of the concentration in the fish to the concentration in the water at steady state. [14]

-

Conclusion and Future Perspectives

Benzo(a)pyrene remains a significant environmental and human health concern due to its widespread presence and carcinogenic properties. This technical guide has provided a comprehensive overview of its environmental occurrence and fate, supported by detailed analytical and experimental protocols. For researchers and scientists, a thorough understanding of these aspects is fundamental for developing effective risk assessment and remediation strategies.

Future research should continue to focus on several key areas. The development of more rapid, sensitive, and field-portable analytical methods for BaP and its metabolites would greatly enhance our ability to monitor its presence and distribution in real-time. Further investigation into the microbial communities and enzymatic pathways involved in BaP biodegradation is crucial for optimizing bioremediation technologies. Additionally, a deeper understanding of the factors influencing the bioavailability of BaP in soil and sediment is needed to improve the accuracy of ecological risk assessments. By advancing our knowledge in these areas, we can better mitigate the environmental and health risks associated with this pervasive contaminant.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2021). NIOSH Manual of Analytical Methods (NMAM) 5th Edition BACKUP DATA REPORT NIOSH Method No. 5528. Centers for Disease Control and Prevention. [Link]

-

Seim, I., & Stenberg, U. (1976). A method for determining benzo(a)pyrene in air samples collected on glass fiber filters in occupational areas. Scandinavian journal of work, environment & health, 2(3), 185–189. [Link]

-

Verbruggen, E. M. J. (2015). Bioaccumulation of Polycyclic Aromatic Hydrocarbons in Aquatic Organisms. RIVM. [Link]

-

Al-Hawash, A. B., Dragh, M. A., Li, S., Alhujaily, A., Abbood, H. A., Zhang, X., & Ma, F. (2023). Benzo[A]Pyrene Biodegradation by Multiple and Individual Mesophilic Bacteria under Axenic Conditions and in Soil Samples. International journal of molecular sciences, 24(2), 1735. [Link]

-

RIVM. (2010). Bioaccumulation of polycyclic aromatic hydrocarbons in aquatic organisms. [Link]

-

U.S. Environmental Protection Agency. (1996). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 4035: Soil Screening for Polynuclear Aromatic Hydrocarbons. [Link]

-

Li, H., Xia, X., Xu, J., Lin, K., & Chen, J. (2023). Biodegradation of benzo[a]pyrene by division of labor in co-culture of Bacillus haynesii and Kluyveromyces marxianus from kefir. mSystems, 8(6), e00632-23. [Link]

-

Zhang, Y., Wang, L., Wang, Y., Li, Q., & Zhang, Y. (2023). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in microbiology, 14, 1243121. [Link]

-

U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]

-

Zhang, Y., Wang, L., Wang, Y., Li, Q., & Zhang, Y. (2023). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in microbiology, 14, 1243121. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2021). Polynuclear Aromatic Hydrocarbons in AIR by GC-MS SIM. Centers for Disease Control and Prevention. [Link]

-

Jin, J., Wang, S., Zhang, Y., Li, S., & Li, Z. (2023). An integrated method for studying the biodegradation of benzo[a]pyrene by Citrobacter sp. HJS-1 and interaction mechanism based on the structural model of the initial dioxygenase. Environmental science and pollution research international, 30(36), 85558–85568. [Link]

-

Health Canada. (2023). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Benzo[a]pyrene. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1994). NIOSH Manual of Analytical Methods - 5515. Wikisource. [Link]

-

Seim, I., & Stenberg, U. (1976). A method for determining benzo(a)pyrene in air samples collected on glass fiber filters in occupational areas. Scandinavian Journal of Work, Environment & Health, 2(3), 185-189. [Link]

-

Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. [Link]

-

Sushkova, S., Minkina, T., & Deryabkina, I. (2013). Elaboration and Approbation of Methods for Benzo[a]pyrene Extraction from Soils for Monitoring of the Ecological State. American-Eurasian Journal of Agricultural & Environmental Sciences, 13(10), 1404-1409. [Link]

-

Situ Biosciences. (n.d.). OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

Aydin, S., & Azcan, N. (2020). Determination of polycyclic aromatic hydrocarbons (PAHs) in drinking water of Samsun and it's surrounding areas, Turkey. BMC public health, 20(1), 43. [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Publishing. [Link]

-

Health Canada. (1986). Benzo[a]pyrene. [Link]

-

Florida Department of Environmental Protection. (2023). benzo[a]pyrene: what it is, occurrences, paths to site closure and draft sampling methodology. [Link]

Sources

- 1. A method for determining benzo(a)pyrene in air samples collected on glass fiber filters in occupational areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idosi.org [idosi.org]

- 3. floridadep.gov [floridadep.gov]

- 4. healthycanadians.gc.ca [healthycanadians.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. cdc.gov [cdc.gov]

- 7. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]

- 9. An integrated method for studying the biodegradation of benzo[a]pyrene by Citrobacter sp. HJS-1 and interaction mechanism based on the structural model of the initial dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rivm.nl [rivm.nl]

- 11. Page:NIOSH Manual of Analytical Methods - 5515.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 12. accustandard.com [accustandard.com]

- 13. Determination of polycyclic aromatic hydrocarbons (PAHs) in drinking water of Samsun and it’s surrounding areas, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

Mutagenicity and toxicity profile of 1,2-benzoperylene

Technical Whitepaper: Toxicological and Mutagenic Characterization of Benzo[ghi]perylene (1,2-Benzoperylene)

Executive Summary & Chemical Identity

Benzo[ghi]perylene (B[ghi]P) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) frequently encountered in environmental analysis and drug development as a reference standard. Unlike its structural cousin Benzo[a]pyrene (B[a]P), B[ghi]P lacks a "bay region"—a structural feature often correlated with potent carcinogenicity.[1] Consequently, B[ghi]P presents a unique toxicological profile: it is classified as IARC Group 3 (not classifiable as to its carcinogenicity to humans) yet exhibits significant phototoxicity and genotoxicity under specific metabolic conditions.

For researchers and drug development professionals, B[ghi]P serves as a critical model compound for understanding K-region epoxide formation and photo-induced DNA damage.

Physicochemical Determinants:

| Property | Value | Relevance to Toxicity |

|---|---|---|

| CAS Number | 191-24-2 | Unique Identifier |

| Structure | Hexacyclic (6 rings) | High lipophilicity; intercalates DNA |

| LogP (Octanol/Water) | ~6.63 | High bioaccumulation potential; requires DMSO/Acetone for assay solubilization |

| Key Structural Feature | K-Regions (positions 3,4 and 11,[2]12) | Site of oxidative metabolism; distinct from "Bay Region" carcinogenesis |

Metabolic Activation & Mechanism of Action

The toxicity of B[ghi]P is not intrinsic to the parent molecule but is driven by two distinct pathways: Metabolic Activation (Dark Toxicity) and Photo-activation (Light Toxicity) .

The Metabolic Pathway (Dark Toxicity)

B[ghi]P requires bioactivation by the Cytochrome P450 monooxygenase system (specifically CYP1A1 and CYP1B1).[1][2] Unlike B[a]P, which forms a diol-epoxide at the bay region, B[ghi]P is oxidized at the K-region (bonds with high double-bond character).

-

Step 1: CYP450 enzymes oxidize the 3,4 or 11,12 positions.[1]

-

Step 2: Formation of B[ghi]P-3,4-oxide (an epoxide).

-

Step 3: This epoxide is an electrophile that covalently binds to nucleophilic sites on DNA (specifically N6/N7 of Adenine and N2 of Guanine), causing bulky adducts.

The Phototoxic Pathway

B[ghi]P is a potent photosensitizer. Upon exposure to UVA (320–400 nm), it absorbs photons and enters an excited triplet state. This energy is transferred to molecular oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen (

Figure 1: Dual Toxicity Pathways of Benzo[ghi]perylene

Caption: Dual mechanistic pathways. Left: Enzymatic bioactivation via K-region epoxidation. Right: ROS-mediated phototoxicity triggered by UVA exposure.

Mutagenicity & Genotoxicity Profile[1][2][3][4][5]

The following data summarizes the consensus profile of B[ghi]P across standard regulatory assays.

| Assay Type | Strain/Cell Line | Activation (+/- S9) | Result | Interpretation |

| Ames Test | S. typhimurium TA98 | - S9 | Negative | Parent compound is not mutagenic to bacteria. |

| Ames Test | S. typhimurium TA98 | + S9 | Positive (Weak) | Metabolic activation generates mutagenic epoxides. |

| Ames Test | S. typhimurium TA100 | + S9 | Positive | Indicates base-pair substitution potential. |

| Micronucleus | CHO / V79 Cells | + S9 | Positive | Clastogenic; induces chromosomal breaks. |

| Comet Assay | Human Lymphocytes | +/- S9 | Positive | Detects DNA strand breaks; enhanced by UVA. |

Expert Insight: In the Ames test, B[ghi]P is often cited as "weakly mutagenic" compared to B[a]P. However, this is dose-dependent and highly sensitive to the protein concentration in the S9 mix. Standard 4% S9 may yield false negatives; 10% S9 concentration is recommended for robust detection of K-region PAHs.

Experimental Protocols

These protocols are designed for high-integrity data generation, emphasizing causality and error prevention.

Ames Test (Plate Incorporation Method)

Objective: To assess gene mutations in Salmonella typhimurium (TA98/TA100).[3]

Critical Pre-requisite: Perform all steps under yellow light (wavelength >500 nm) to prevent photo-activation artifacts.

-

Compound Solubilization: Dissolve B[ghi]P in DMSO. Ensure the final concentration of DMSO on the plate does not exceed 50 µL/plate (approx 1-2%) to avoid solvent toxicity.

-

S9 Mix Preparation:

-

Use Aroclor-1254 or Phenobarbital/5,6-Benzoflavone induced rat liver S9.

-

Modification: Prepare a high-concentration S9 mix (10% v/v in cofactor solution) rather than the standard 4% to ensure sufficient oxidation of the K-region.

-

-

Inoculation:

-

Add 100 µL of overnight bacterial culture (1-2 x 10^9 cells/mL).

-

Add 500 µL of S9 mix (or phosphate buffer for -S9 control).

-

Add 50-100 µL of B[ghi]P test solution.

-

-

Overlay: Add 2.0 mL of molten top agar (containing traces of histidine/biotin) at 45°C. Vortex briefly (3s) and pour onto Minimal Glucose Agar plates.

-

Incubation: Invert plates and incubate at 37°C for 48-72 hours.

-

Validation:

-

Positive Control (+S9): Benzo[a]pyrene (2-5 µ g/plate ).

-

Positive Control (-S9): 2-Nitrofluorene (TA98) or Sodium Azide (TA100).

-

In Vitro Micronucleus Assay (CBMN)

Objective: To evaluate chromosomal damage in CHO-K1 or V79 cells.

-

Seeding: Seed cells to reach 60-70% confluency in 6-well plates.

-

Exposure (Pulse Treatment):

-

Treat cells with B[ghi]P (10–100 µM) for 3-4 hours in the presence of S9 mix.

-

Note: Extended exposure (24h) without S9 is generally ineffective for this compound due to lack of metabolic activation.

-

-

Wash & Block:

-

Wash cells 2x with PBS to remove B[ghi]P and S9.

-

Add fresh medium containing Cytochalasin B (3-6 µg/mL) . This arrests cytokinesis, trapping daughter nuclei in a single "binucleated" cell.

-

-

Harvest (1.5 - 2 cell cycles): After 24 hours, harvest cells.

-

Staining: Hypotonic shock (0.075M KCl), fix in methanol:acetic acid (3:1), and stain with Acridine Orange or Giemsa.

-

Scoring: Score 1,000 binucleated cells per replicate. Count micronuclei (MN) that are separate from the main nuclei, <1/3 the size, and have similar staining intensity.

Figure 2: Integrated Assay Workflow

Caption: Parallel workflow for Ames and Micronucleus assays. Note the shared requirement for S9 activation to generate the reactive K-region epoxide.

Regulatory Perspective & Risk Assessment

-

IARC Classification: Group 3 (Not classifiable).[4]

-

Reasoning: While genotoxic in vitro, animal carcinogenicity data (skin painting, lung implant) is inadequate or negative compared to B[a]P [1].

-

-

EPA Status: Priority Pollutant.

-

Occupational Safety: Due to the high phototoxicity, handling of B[ghi]P requires strict light shielding. It is a known constituent of particulate matter (PM2.5) and diesel exhaust, posing respiratory risks not via direct carcinogenesis, but via ROS-mediated pulmonary inflammation.

References

-

International Agency for Research on Cancer (IARC). (2010).[5] Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[1][4][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 92. [Link]

-

Platt, K. L., et al. (2008). Genotoxicity-Related Chemistry of Human Metabolites of Benzo[ghi]perylene (B[ghi]P).[1][2] Chemical Research in Toxicology.[7] [Link]

-

Negi, S., et al. (2023).[8][9] Benzo(ghi)perylene (BgP) a black tattoo ingredient induced skin toxicity via direct and indirect mode of DNA damage under UVA irradiation.[9] Chemico-Biological Interactions.[2][9] [Link]

-

PubChem. (n.d.). Benzo[ghi]perylene Compound Summary. National Library of Medicine. [Link]

Sources

- 1. Genotoxicity-Related Chemistry of Human Metabolites of Benzo[ghi]perylene (B[ghi]P) Investigated using Electro-optical Arrays and DNA/Microsome Biocolloid Reactors with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity-related chemistry of human metabolites of benzo[ghi]perylene (B[ghi]P) investigated using electro-optical arrays and DNA/microsome biocolloid reactors with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 5. monographs.iarc.who.int [monographs.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Benzo(ghi)perylene (BgP) a black tattoo ingredient induced skin toxicity via direct and indirect mode of DNA damage und… [ouci.dntb.gov.ua]

- 9. Benzo(ghi)perylene (BgP) a black tattoo ingredient induced skin toxicity via direct and indirect mode of DNA damage under UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Technical Guide: Benzo[a]perylene Nomenclature, Analysis, and Standards

Executive Summary

Benzo[a]perylene (CAS RN: 191-85-5) is a hexacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₄H₁₄ .[1][2][3][4] It is structurally distinct from the more commonly referenced benzo[ghi]perylene (C₂₂H₁₂), a difference often obscured in non-specialized literature. This guide provides a rigorous examination of the IUPAC nomenclature, structural identification, and analytical protocols required for the precise characterization of benzo[a]perylene in toxicological and environmental research.[1]

Part 1: The Architecture of Nomenclature

Structural Logic and IUPAC Rules

The nomenclature of benzo[a]perylene is derived from the fusion of a benzene ring to the perylene core.[1] To understand the specific "benzo[a]" designation, one must apply IUPAC fusion rules to the perylene skeleton.[1]

-

Principal Component: Perylene is the parent component because it contains the maximum number of rings (5) and is a recognized IUPAC parent structure.[1][3]

-

Face Identification: The peripheral bonds of the perylene core are lettered a, b, c... starting from the bond between carbons 1 and 2, proceeding clockwise.[1]

-

Fusion:

-

Benzo[a]perylene: Formed by fusing a benzene ring to the 'a' face (C1–C2 bond) of perylene.[1] This results in a structure with 6 rings and a molecular weight of 302.37 g/mol .[1][3]

-

Contrast with Benzo[ghi]perylene: Formed by fusing a benzene ring across the g, h, and i faces, creating a more compact, pericondensed structure with 6 rings but a lower molecular weight (276.34 g/mol ) due to the loss of more hydrogens in the fusion process.[1]

-

Nomenclature Visualization

The following diagram illustrates the structural derivation and the critical distinction between the 'a' and 'ghi' isomers.

Caption: Logical derivation of Benzo[a]perylene vs. Benzo[ghi]perylene based on IUPAC fusion faces.

Part 2: Chemical Identifiers and Synonyms

Precise identification is critical in drug development and environmental analysis to avoid isomer confusion.[1][3]

| Identifier Type | Value | Context |

| IUPAC Name | Benzo[a]perylene | Preferred IUPAC Name (PIN) |

| CAS Registry Number | 191-85-5 | Unique Identifier (Distinct from 191-24-2) |

| Molecular Formula | C₂₄H₁₄ | Hexacyclic Aromatic Hydrocarbon |

| Molecular Weight | 302.37 g/mol | Significant mass difference from B[ghi]P (276.[1][3][5][6]34) |

| Synonyms | 1,2-Benzoperylene | Derived from numbering fusion at C1-C2 |

| SMILES | c1ccc2c(c1)cc3ccc4ccc5ccc6c(c5c4c3c2)cccc6 | Canonical string for database queries |

| InChI Key | (Specific to isomer) | Used for digital resolution |

Critical Note on Synonyms: In older literature, "benzoperylene" without a locant often refers to benzo[ghi]perylene. Always verify the CAS number (191-85-5) or Molecular Weight (302.[1][3]37) to confirm the identity of Benzo[a]perylene.

Part 3: Analytical Methodologies

Quantification of Benzo[a]perylene requires separation from other MW 302 PAH isomers (e.g., dibenzo[a,l]pyrene, dibenzo[a,e]fluoranthene). The following protocols prioritize resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC-FLD)

Fluorescence detection is superior to UV-Vis for PAHs due to higher selectivity and sensitivity.[1][3]

-

Column: Polymeric C18 or specialized PAH columns (e.g., Agilent ZORBAX Eclipse PAH, 4.6 x 250 mm, 5 µm). Standard monomeric C18 phases often fail to resolve structural isomers.[1][3]

-

Mobile Phase:

-

Solvent A: Water (HPLC Grade)

-

Solvent B: Acetonitrile (ACN)

-

-

Gradient Profile:

-

0–2 min: 60% B (Isocratic hold)

-

2–20 min: Linear ramp to 100% B

-

20–30 min: 100% B (Wash)[1]

-

-

Detection:

-

Flow Rate: 1.5 mL/min[3]

-

Temperature: 25°C (Strict control required; resolution of PAH isomers is temperature-sensitive).

Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is the validation standard, utilizing the molecular ion peak for confirmation.[1][3]

-

Inlet: Splitless mode, 300°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID x 0.25µm film.[1][3]

-

Carrier Gas: Helium, constant flow 1.2 mL/min.

-

Temperature Program:

-

Start at 80°C, hold for 2 min.

-

Ramp 20°C/min to 250°C.

-

Ramp 5°C/min to 320°C, hold for 10 min.

-

-

MS Parameters:

Analytical Workflow Diagram

The following workflow ensures data integrity from sample preparation to spectral validation.

Caption: Step-by-step analytical workflow for the isolation and confirmation of Benzo[a]perylene.

Part 4: Safety and Toxicology

As a high-molecular-weight PAH, benzo[a]perylene must be handled with BSL-2 equivalent chemical safety protocols.[1][3]

-

Carcinogenicity: Like many PAHs (e.g., benzo[a]pyrene), benzo[a]perylene is investigated for mutagenic properties.[7] It intercalates with DNA, potentially forming adducts after metabolic activation by cytochrome P450 enzymes.

-

Handling Protocol:

-

Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for concentrated stocks), lab coat, and safety glasses.[1]

-

Waste Disposal: Segregate as hazardous organic waste.[1][3] Do not dispose of down drains.[1][3]

-

References

-

National Institute of Standards and Technology (NIST). Benzo[a]perylene - NIST Chemistry WebBook, SRD 69.[1][3][8] Retrieved from [Link][1]

-

PubChem. Benzo[a]perylene Compound Summary (CAS 191-85-5).[1][3][4][5] National Library of Medicine.[1][3][8] Retrieved from [Link]

-

IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998).[1] Pure and Applied Chemistry.[1][3][9] Retrieved from [Link][1]

-

ChemSrc. Benzo(a)perylene Physicochemical Properties and CAS Data. Retrieved from [Link][1]

-

U.S. EPA. Priority Pollutant Polycyclic Aromatic Hydrocarbons (PAHs).[1][3] (Distinction of PAH isomers).[1][6] Retrieved from [Link]

Sources

- 1. Benzo(ghi)perylene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzo[ghi]perylene [webbook.nist.gov]

- 4. Benzo(a)perylene | CAS#:191-85-5 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. govinfo.gov [govinfo.gov]

- 7. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

Electronic absorption spectra of benzoperylene isomers

An In-depth Technical Guide to the Electronic Absorption Spectra of Benzoperylene Isomers

Abstract

This technical guide provides a comprehensive examination of the electronic absorption spectra of benzoperylene isomers, a critical class of polycyclic aromatic hydrocarbons (PAHs). Tailored for researchers, scientists, and professionals in drug development and environmental science, this document elucidates the intricate relationship between molecular structure, symmetry, and the resulting spectroscopic features. We delve into the characteristic UV-Vis absorption profiles of key isomers like benzo[a]perylene and benzo[ghi]perylene, offering insights into their electronic transitions and the influence of structural nuances. Furthermore, this guide presents a detailed, field-proven experimental protocol for obtaining high-fidelity absorption spectra, emphasizing the rationale behind methodological choices to ensure data integrity. Through comparative analysis, data-rich tables, and explanatory diagrams, this whitepaper serves as an essential resource for the accurate identification, characterization, and quantification of benzoperylene isomers.

Introduction: The Spectroscopic Fingerprints of Benzoperylenes

Polycyclic Aromatic Hydrocarbons (PAHs) are a vast class of organic molecules composed of fused aromatic rings. Their prevalence as products of incomplete combustion makes them significant environmental markers, while their unique photophysical properties are harnessed in materials science for applications in organic electronics.[1] The benzoperylene family, formed by the fusion of a benzene ring to a perylene core, presents a fascinating case study in molecular spectroscopy.

Electronic absorption (UV-Vis) spectroscopy is a powerful technique for probing the π-electron systems of these molecules. The absorption of ultraviolet or visible light promotes electrons from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). The resulting spectrum, a plot of absorbance versus wavelength, serves as a unique molecular fingerprint, deeply encoded with information about the molecule's electronic structure. The position, intensity, and fine structure of the absorption bands are exquisitely sensitive to the isomer's specific topology, including the extent of π-conjugation and molecular symmetry.

This guide aims to provide a detailed analysis of the electronic absorption spectra of key benzoperylene isomers. We will explore how the position of the additional fused ring dictates the spectral characteristics and provide a robust experimental framework for researchers to acquire and interpret these spectra with confidence.

Molecular Structure and Its Spectroscopic Implications

The parent molecule, perylene (C₂₀H₁₂), possesses a highly symmetric π-system, which gives rise to a characteristic and well-defined absorption spectrum.[2] The addition of a fifth benzene ring to this core to form benzoperylene (C₂₂H₁₂) breaks this symmetry and extends the conjugated system, leading to significant and isomer-specific alterations in the electronic spectra.

The two most prominent isomers are:

-

Benzo[a]pyrene (B[a]P): Often studied alongside benzoperylenes, it consists of five fused benzene rings in a distinct angular arrangement. While not a true benzoperylene, its spectrum is a critical reference point in PAH analysis.

-

Benzo[ghi]perylene (B[ghi]P): This isomer is formed by fusing a benzene ring across the g, h, i positions of the perylene core. This fusion results in a more condensed and rigid structure.

The key principle is that the molecular geometry directly influences the energy levels of the π molecular orbitals. Changes in the size and shape of the conjugated system alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is directly reflected in the wavelength of the lowest-energy absorption band.

Spectroscopic Features of Key Isomers

The UV-Vis spectra of PAHs are typically characterized by several distinct band systems, often labeled according to Clar's nomenclature as α-, p- (or para-), and β-bands. These correspond to different electronic transitions. The p-bands are typically the most intense and correspond to the S₀ → S₂ transition, while the α-bands, representing the S₀ → S₁ transition, are weaker and often display significant vibrational fine structure.

Benzo[a]pyrene (Reference Compound)

The UV-Vis spectrum of benzo[a]pyrene is well-documented and serves as a vital benchmark. In alcohol, it displays several sharp absorption maxima, with notable peaks around 296.5 nm, 364 nm, and 384.5 nm.[3] The complexity and sharpness of these peaks are characteristic of the rigid, planar structure of PAHs.

Benzo[ghi]perylene (B[ghi]P)

The spectrum of benzo[ghi]perylene is notably complex due to the specifics of its electronic structure. The fusion of the additional ring leads to a situation where the first two excited singlet states, S₁ (A₁) and S₂ (B₁), are close in energy. This proximity facilitates vibronic coupling, a phenomenon where electronic and vibrational transitions are intertwined.[4]

As a result, the S₀ → S₁ transition, which is formally forbidden by symmetry and would be expected to be very weak, "borrows" intensity from the strongly allowed S₀ → S₂ transition.[5] This interaction leads to a spectrum where the vibrational bands of the S₁ state are more prominent than the electronic origin band itself.[5]

Experimental data for B[ghi]P in cyclohexane show a series of absorption maxima, including prominent peaks at approximately 299 nm, 362 nm, and 383 nm.[6] Theoretical studies have shown that the experimental spectrum, with its multiple peaks in the low-energy region (around 330-390 nm), can be accurately reproduced only when vibronic progressions are taken into account.[7]

Comparative Data Summary

The following table summarizes the key absorption maxima (λ_max) for the discussed compounds, providing a clear basis for comparison. The choice of a non-polar solvent like cyclohexane minimizes solute-solvent interactions, yielding spectra that reflect the intrinsic electronic properties of the molecules.

| Compound | Solvent | Key Absorption Maxima (λ_max in nm) | Reference(s) |

| Perylene | Cyclohexane | ~436, 408, 388 | [8][9] |

| Benzo[a]pyrene | Alcohol | ~297, 347, 364, 385 | [3] |

| Benzo[ghi]perylene | Cyclohexane | ~299, 311, 324, 344, 362, 383 | [6] |

Experimental Protocol: High-Fidelity UV-Vis Spectroscopy

This section provides a self-validating, step-by-step methodology for the accurate measurement of benzoperylene isomer absorption spectra. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents

-

Benzoperylene Isomer Standard: High purity (>98%).

-

Solvent: Spectroscopy-grade cyclohexane, methanol, or chloroform. The choice of solvent can influence spectral features; non-polar solvents like cyclohexane are often preferred for fundamental studies.[10][11]

-

Volumetric Glassware: Class A flasks and pipettes for accurate solution preparation.

-

Cuvettes: 1 cm path length quartz cuvettes are mandatory for measurements below 300 nm.[11]

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam instrument is recommended for its stability and accuracy. It should be capable of scanning a wavelength range from at least 200 nm to 600 nm.

Workflow Diagram

Caption: Standard workflow for UV-Vis analysis of benzoperylene isomers.

Step-by-Step Measurement Procedure

-

Instrument Warm-up: Allow the spectrophotometer's lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.

-

Stock Solution Preparation: Accurately weigh a small amount of the benzoperylene isomer and dissolve it in a known volume of the chosen solvent in a volumetric flask. Causality: Precise weighing and volumetric dilution are critical for accurate concentration determination, which is necessary for calculating molar absorptivity.

-

Working Solution Preparation: Prepare a dilution of the stock solution to a concentration that will yield a maximum absorbance between 0.1 and 1.0. Causality: This range ensures adherence to the Beer-Lambert Law, where absorbance is linearly proportional to concentration. Above ~1.0 AU, deviations can occur due to instrumental limitations or molecular interactions.

-

Instrument Setup: Set the desired wavelength range (e.g., 250-500 nm). A narrow slit width (e.g., 1.0 nm) is preferable to resolve fine vibrational structures.[8]

-

Baseline Correction (Autozero): Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan. This subtracts the absorbance of the solvent and any optical imperfections in the cuvettes from all subsequent measurements. Causality: This is a critical self-validating step that ensures the final spectrum represents only the absorbance of the solute.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum.

-

Data Processing: Identify the wavelengths of maximum absorbance (λ_max). If the concentration is known, calculate the molar absorptivity (ε) at each peak using the Beer-Lambert Law (A = εbc, where A is absorbance, b is path length, and c is concentration).

Structure-Spectra Relationship Visualization

The relationship between the isomeric structures and their spectral properties can be visualized to highlight the impact of ring fusion.

Caption: Impact of benzene ring fusion on the spectral properties of perylene.

Conclusion

The electronic absorption spectra of benzoperylene isomers are rich sources of information, directly reflecting their unique molecular architecture. The position of the additional fused benzene ring alters the symmetry and extent of the π-electron system, leading to distinct and identifiable spectral fingerprints. Benzo[ghi]perylene, in particular, serves as an excellent example of how complex photophysical phenomena, such as vibronic coupling, can govern spectral appearances.[4][5] By employing the rigorous experimental protocol detailed in this guide, researchers can obtain high-quality, reliable spectra. This enables the accurate identification and quantification of these compounds, which is of paramount importance in fields ranging from environmental monitoring to the development of novel organic materials.

References

-

Cavity ring-down spectroscopy and vibronic activity of benzo[ghi]perylene. AIP Publishing. Available at: [Link]

-

Chillier, X., Boulet, P., Chermette, H., Salama, F., & Weber, J. (2001). Absorption and emission spectroscopy of matrix-isolated benzo[g,h,i]perylene: An experimental and theoretical study for astrochemical applications. The Journal of Chemical Physics, 115(4), 1769-1776. Available at: [Link]

-

Linnanto, J., & Vask, P. (2008). Electronic spectroscopy of benzo[g,h,i]perylene and coronene inside helium nanodroplets. The Journal of Physical Chemistry A, 112(12), 2539-2545. Available at: [Link]

-

PubChem. (n.d.). Benzo(ghi)perylene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Z., et al. (2024). Theoretical Study on Vibrationally Resolved Electronic Spectra of Chiral Nanographenes. Molecules, 29(17), 3894. Available at: [Link]

-

NASA Ames PAH IR Spectroscopic Database. (n.d.). Benzo(ghi)perylene Bands. NASA. Retrieved from [Link]

-

PubChem. (n.d.). Benzo[a]pyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu. (n.d.). PAHs: simple analysis with high detection limits. Secrets of Science Magazine. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

-

Maddii Fabiani, L., et al. (2024). Vuv/vis absorption spectroscopy of different PAHs. The European Physical Journal D, 78(815). Available at: [Link]

-

U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. Retrieved from [Link]

-

Rouillé, G., et al. (2007). S1(A11)←S0(A11) transition of benzo[g,h,i]perylene in supersonic jets and rare gas matrices. The Journal of Chemical Physics, 126(17), 174309. Available at: [Link]

-

Khan, M. R., et al. (2018). Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method. Molecules, 23(10), 2648. Available at: [Link]

-

ResearchGate. (2014). How can I estimate Polycyclic Aromatic Hydrocarbons (PAHs) by Spectrophotometry? Is this method accurate for publishing results?. Retrieved from [Link]

-

Greiner, J. P., & Sundholm, D. (2020). Calculation of vibrationally resolved absorption and fluorescence spectra of the rylenes. Physical Chemistry Chemical Physics, 22(6), 3147-3156. Available at: [Link]

-

Ziatdinov, A. M., et al. (2025). Stimuli-Responsive Electronic Reconfiguration in Benzo(ghi)perylene-TCNQ Donor–Acceptor Crystalline Networks. Chemistry of Materials. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption and normalized emission spectra of perylene, NBBN‐P, BNNB‐P,... [Image]. Retrieved from [Link]

-

NIST. (n.d.). Benzo[ghi]perylene. NIST WebBook. Retrieved from [Link]

-

Campiglia, A. D., & Lamm, D. R. (2025). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Applied Sciences, 15(7), 2686. Available at: [Link]

-

Oregon Medical Laser Center. (n.d.). Perylene. OMLC. Retrieved from [Link]

-

El-Morsy, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Chemical Reviews, 3(1), 63-71. Available at: [Link]

-

ResearchGate. (n.d.). Absorption spectra of ͑ A ͒ neutral perylene and ͑ B ͒ the perylene... [Image]. Retrieved from [Link]

-

Waris, R., et al. (1988). Polycyclic Aromatic Hydrocarbon Solute Probes: Effect of Solvent Polarity on the Ovalene and Benzo[ghi]perylene Fluorescence Emission Fine Structures. Applied Spectroscopy, 42(8), 1485-1491. Available at: [Link]

-

Tan, X., & Salama, F. (2005). Electronic Absorption Spectra of Neutral Perylene (C20H12), Terrylene (C30H16), and Quaterrylene (C40H20) and Their Positive and Negative Ions: Ne Matrix-Isolation Spectroscopy and Time-Dependent Density Functional Theory Calculations. The Journal of Chemical Physics, 122(8), 084318. Available at: [Link]

-

El-Azhary, A. A., & Al-Johary, A. M. (2007). Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. Spectroscopy, 21(1), 1-14. Available at: [Link]

-

Andersen, J. H., et al. (2010). Femtosecond electron spectroscopy of coronene, benzo[GHI]perylene, and anthracene. The Journal of Chemical Physics, 133(7), 074306. Available at: [Link]

-

Ravikanth, M., & Chandrashekar, T. K. (1995). Solvent effects on some new meso-aryl substituted octabromoporphyrins. Journal of Chemical Sciences, 107(4), 335-343. Available at: [Link]

-

Malloci, G., Mulas, G., & Joblin, C. (2004). Theoretical electron affinities of PAHs and electronic absorption spectra of their mono-anions. Astronomy & Astrophysics, 426(1), 105-117. Available at: [Link]

-

Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(2), 338-346. Available at: [Link]

-

Tadesse, S., & Tarekegn, G. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(3), 44-50. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Benzo(ghi)perylene | C22H12 | CID 9117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. omlc.org [omlc.org]

- 9. Spectrum [Perylene] | AAT Bioquest [aatbio.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

Theoretical Resonance Energy & Electronic Topology of Benzo[a]perylene (1,2-Benzoperylene)

The following is an in-depth technical guide on the theoretical resonance energy of Benzo[a]perylene, structured for researchers and drug development professionals.

Executive Summary

The thermodynamic stability and reactivity of Polycyclic Aromatic Hydrocarbons (PAHs) are governed by their resonance energy (RE). This guide focuses on Benzo[a]perylene (C₂₄H₁₄), a hexacyclic arene distinct from the more common environmental pollutant Benzo[ghi]perylene (C₂₂H₁₂).

For drug development professionals, understanding the resonance energy of Benzo[a]perylene is critical not merely for stability profiling but for predicting metabolic activation . The theoretical resonance energy (TRE) serves as a quantitative index for the "K-region" and "Bay-region" reactivity—primary drivers of cytochrome P450-mediated epoxidation and subsequent DNA intercalation.

This guide provides a rigorous framework for calculating TRE, analyzing Clar’s aromatic sextets, and correlating these values with potential mutagenicity.

Structural Characterization & Nomenclature

Before quantifying energy, we must define the topology. Benzo[a]perylene (1,2-benzoperylene) is formed by the fusion of a benzene ring to the 1,2-position of a perylene core.

-

Formula: C₂₄H₁₄

-

Symmetry:

(Planar) -

Topological Distinction: Unlike the highly symmetric Benzo[ghi]perylene (

), the 'a' isomer possesses a "Bay Region" (similar to Benzo[a]pyrene), which breaks electron density symmetry and creates localized zones of high reactivity.

Clar's Aromatic Sextet Theory

Qualitative stability is best visualized using Clar’s Rule.[1][2]

-

Perylene Core: Contains 2 migrating sextets.

-

Benzo[a]perylene: The additional ring fusion allows for the isolation of a static sextet, but the molecule struggles to maximize disjoint sextets compared to its isomer Dibenzo[fg,op]naphthacene.

Field Insight: Molecules with "migrating" sextets (like the central ring of anthracene) are significantly more reactive than those with "static" sextets (like triphenylene). Benzo[a]perylene exhibits mixed character , leading to specific sites of high olefinic character (K-regions).

Theoretical Frameworks for Resonance Energy

To quantify aromaticity, we move beyond Hückel Molecular Orbital (HMO) energies (

Why TRE?

Standard delocalization energy (

The Mathematical Model

The TRE is defined as the difference between the total

Where:

-

: Roots of the characteristic polynomial

-

: Roots of the matching polynomial

- : Occupation number (usually 0, 1, or 2).

Comparative Resonance Energies (Theoretical)

The table below synthesizes theoretical values for Benzo[a]perylene against standard benchmarks.

| Molecule | Rings | Clar Sextets | TRE (in | RE per Electron (REPE) | Stability Profile |

| Benzene | 1 | 1 (Static) | 0.273 | 0.046 | Reference Standard |

| Perylene | 5 | 2 (Migrating) | 0.565 | 0.028 | Moderate Stability |

| Benzo[a]pyrene | 5 | 1 (Static) | 0.485 | 0.024 | Carcinogenic (High Reactivity) |

| Benzo[a]perylene | 6 | 2 (Mixed) | ~0.610 * | 0.025 | High K-region Reactivity |

| Benzo[ghi]perylene | 6 | 3 (Static) | 0.820 | 0.037 | High Environmental Persistence |

*Note: Value derived from semi-empirical extrapolation of Aihara’s indices for hexacyclic arenes.

Computational Protocol (Self-Validating System)

To obtain the precise TRE for Benzo[a]perylene in your own lab, do not rely on static literature values. Use this self-validating computational workflow.

Step 1: Geometry Optimization (DFT)

We first generate the rigorous geometry to ensure the "Bay Region" steric hindrance is accounted for.

Software: Gaussian 16 / ORCA 5.0

Functional:

Step 2: Topological Analysis Workflow

Once geometry is confirmed (no imaginary frequencies), we extract the Hamiltonian matrix to compute TRE.

Figure 1: Computational workflow for deriving Topological Resonance Energy (TRE). The bifurcation at the matrix stage distinguishes physical energy from the acyclic reference.

Implications for Drug Development: The K-Region

Why does the resonance energy of Benzo[a]perylene matter for drug discovery?

The Stability-Toxicity Paradox

High resonance energy usually implies stability. However, Local Resonance Energy is not uniform. In Benzo[a]perylene, the "Bay Region" induces a disruption in aromaticity.

-

Metabolic Activation: The P450 enzyme system targets bonds with the lowest bond localization energy (highest double-bond character).

-

The K-Region: In Benzo[a]perylene, the 4,5-bond (perylene numbering) or the bond adjacent to the bay possesses high olefinic character.

-

Mechanism:

-

Low local RE at the K-region

Epoxidation. -

Epoxide Hydrolase

Dihydrodiol. -

Secondary Oxidation

Bay-Region Diol Epoxide . -

Result: Covalent binding to DNA (Guanine N2).

-

Reactivity Pathway Diagram

Figure 2: Metabolic activation pathway driven by local resonance energy deficiencies at the K-region.

Experimental Validation Protocols

To validate theoretical RE values, use Heats of Combustion or UV-Vis Bathochromic Shifts .

Protocol: UV-Vis p-Band Correlation

The energy of the p-band (HOMO

-

Preparation: Dissolve Benzo[a]perylene in cyclohexane (non-polar solvent to minimize solvatochromic shifts).

-

Measurement: Scan 200–600 nm.

-

Target Peaks: Look for the

bands.-

p-band location for Benzo[a]perylene is expected near 400–420 nm .

-

-

Calculation:

-

Compare

with the calculated HOMO-LUMO gap from the DFT step. A smaller gap indicates higher reactivity and lower REPE.

-

References

-

Clar, E. (1972). The Aromatic Sextet. Wiley.[3] (Foundational text on Sextet Theory).

-

Gutman, I., & Trinajstić, N. (1977).[4] "Graph theory and molecular orbitals. Topological resonance energy". Journal of the American Chemical Society.[2][4] Link

-

Aihara, J. (1976).[4] "A new definition of Dewar resonance energy". Journal of the American Chemical Society.[2][4] Link

-

Jerina, D. M., & Daly, J. W. (1974). "Arene oxides: a new aspect of drug metabolism". Science. Link

-

Cyrański, M. K. (2005). "Energetic Aspects of Cyclic Pi-Electron Delocalization". Chemical Reviews. Link

Sources

- 1. Clar's rule - Wikipedia [en.wikipedia.org]

- 2. Clar’s sextet rule finds new applications - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 3. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Benzo(a)pyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Benzo(a)pyrene (BaP), a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest across various scientific disciplines, from environmental science to toxicology and drug development, primarily due to its carcinogenic properties. A fundamental understanding of its solubility in organic solvents is paramount for accurate sample preparation, analytical quantification, and the development of effective remediation or therapeutic strategies. This technical guide provides a comprehensive overview of the solubility of Benzo(a)pyrene in a range of common organic solvents, grounded in the principles of physical chemistry. It further details a robust experimental protocol for the precise determination of its solubility, ensuring data integrity and reproducibility.

Introduction: The Significance of Benzo(a)pyrene Solubility

Benzo(a)pyrene is a five-ring polycyclic aromatic hydrocarbon formed from the incomplete combustion of organic materials.[1] Its planar and aromatic structure endows it with specific physicochemical properties, most notably its hydrophobicity and lipophilicity.[2][3] Consequently, BaP exhibits very low solubility in water but is readily soluble in many organic solvents.[3][4] This solubility behavior governs its environmental fate, bioavailability, and the methodologies for its extraction and analysis.

In research and development, particularly in toxicology and drug metabolism studies, the ability to prepare BaP solutions of known concentrations is critical. For instance, in cell-based assays, BaP is often first dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before being introduced into the aqueous cell culture medium.[5][6] An understanding of its solubility limit in the stock solvent is essential to prevent precipitation and ensure accurate dosing.

This guide aims to provide a detailed understanding of the factors influencing BaP's solubility and to equip researchers with the necessary knowledge to both predict its behavior in various solvents and accurately measure its solubility in the laboratory.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solid, such as Benzo(a)pyrene, in a liquid solvent is a thermodynamic equilibrium process. It is governed by the change in Gibbs free energy (ΔG) of the system. Dissolution will occur spontaneously if ΔG is negative. The overall process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.